molecular formula C13H15BrO3 B11822564 (1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No.: B11822564
M. Wt: 299.16 g/mol
InChI Key: SWFPVDGZVAVUTP-UHFFFAOYSA-N
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Description

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a bromophenyl group, a hydroxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a bromobenzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium azide in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(4-bromophenyl)ethylamine: A compound with a similar bromophenyl group but different functional groups.

    Ethanone, 1-(4-bromophenyl)-: Another compound with a bromophenyl group but different core structure.

Uniqueness

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H15BrO3/c1-12(16)7-13(8-12,11(15)17-2)9-3-5-10(14)6-4-9/h3-6,16H,7-8H2,1-2H3

InChI Key

SWFPVDGZVAVUTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O

Origin of Product

United States

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